A Technical Guide to 3-Bromo-4-fluoropyridine (CAS: 116922-60-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery
A Technical Guide to 3-Bromo-4-fluoropyridine (CAS: 116922-60-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic compounds form the backbone of a vast number of pharmaceuticals. 3-Bromo-4-fluoropyridine has emerged as a particularly valuable reagent, offering a unique convergence of features within a single, versatile scaffold. Its pyridine core is a privileged structure in drug discovery, while the orthogonal reactivity of its two halogen substituents—a bromine atom primed for cross-coupling and a fluorine atom for modulating physicochemical properties—provides chemists with a powerful tool for innovation.
This guide provides an in-depth technical overview of 3-Bromo-4-fluoropyridine, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and strategic application. As a senior application scientist, the goal is to explain not just the "how" but the critical "why" behind the experimental choices, empowering researchers to leverage this molecule to its fullest potential.
Section 1: Core Physicochemical Properties and Identification
A foundational understanding of a reagent's properties is critical for its effective use. 3-Bromo-4-fluoropyridine is typically a colorless to pale yellow liquid at room temperature.[1] Its key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 116922-60-2 | [2] |
| Molecular Formula | C₅H₃BrFN | [2] |
| Molecular Weight | 175.99 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 1.718 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 | |
| IUPAC Name | 3-bromo-4-fluoropyridine | [2][3] |
| SMILES | FC1=CC=NC=C1Br | [1] |
| InChIKey | PKYADCLPLQPPKK-UHFFFAOYSA-N | [2] |
Section 2: Synthesis and Mechanistic Insights
The most common and efficient synthesis of 3-Bromo-4-fluoropyridine relies on a well-established Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway highlights the nuanced reactivity of substituted pyridines.
The Causality of Regioselective Fluorination
The synthesis starts from 3-bromo-4-nitropyridine.[4][5] A common question is why the incoming fluoride nucleophile displaces the nitro group at the C4 position rather than the bromine at C3. The answer lies in the electronic activation of the pyridine ring. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is attached (C4) highly electrophilic and thus susceptible to nucleophilic attack.[4][6] The pyridine nitrogen further activates the C2 and C4 positions towards SNAr. This strong activation at the C4 position makes the displacement of the nitro group the kinetically and thermodynamically favored pathway.[6]
Self-Validating Experimental Protocol: Synthesis via SNAr
This protocol is adapted from validated literature procedures.[4][5] The self-validating nature of this experiment comes from the clear analytical distinction between the starting material, the desired product, and potential side products via techniques like HPLC and NMR.
Materials:
-
3-Bromo-4-nitropyridine
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Preparation: In a clean, dry vial, dissolve 3-bromo-4-nitropyridine (1.0 eq.) in anhydrous DMSO to create a solution.
-
Reaction Initiation: While stirring at room temperature (25 °C), add the TBAF solution (0.5 eq.) dropwise to the vial. Causality Note: Using a substoichiometric amount of TBAF ensures it is the limiting reagent, allowing for accurate yield calculations relative to the fluoride source.[4]
-
Monitoring: Allow the reaction to stir for approximately 15-20 minutes. The reaction progress can be monitored by HPLC, observing the consumption of the starting material (retention time ~10.8 min) and the appearance of the product (retention time ~11.8 min).[5]
-
Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification & Validation: The crude product is purified using column chromatography on silica gel. The identity and purity of the final product, 3-bromo-4-fluoropyridine, must be confirmed by HR-MS and NMR (¹H, ¹³C, ¹⁹F) spectroscopy.[4][5]
Section 3: The Strategic Duality of Halogens: Reactivity and Synthetic Utility
The primary value of 3-Bromo-4-fluoropyridine lies in the distinct roles of its two halogen atoms, which can be addressed selectively to build molecular complexity.
The Bromine Handle: A Gateway to Cross-Coupling
The carbon-bromine bond at the C3 position is the principal site for transition metal-catalyzed cross-coupling reactions.[6] This functionality serves as a reliable and versatile "handle" for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[7] Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are routinely and efficiently performed at this position.[6][8]
The Causality of Choice: Why use palladium catalysis? These reactions proceed through a well-understood catalytic cycle (oxidative addition, transmetalation, reductive elimination) that is highly efficient and tolerates a wide range of functional groups, avoiding the need for harsh reaction conditions that could compromise other parts of the molecule.
The Fluorine Modulator: Enhancing Drug-Like Properties
The fluorine atom at C4 is not typically used as a synthetic handle for displacement but rather as a strategic modulator of the molecule's properties. The introduction of fluorine is a cornerstone of modern medicinal chemistry for several reasons:[6][9]
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[7]
-
pKa Modification: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions and improve cell permeability.
-
Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, enhancing binding affinity and potency.[6][7]
-
Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol illustrates a typical workflow for modifying the C3 position.
Materials:
-
3-Bromo-4-fluoropyridine (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.1-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq.)
-
Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction flask, add 3-bromo-4-fluoropyridine, the boronic acid, and the base.
-
Solvent Addition: Add the chosen solvent system. Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. Causality Note: The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography or recrystallization.
Section 4: Strategic Applications in Drug Discovery
The true power of 3-Bromo-4-fluoropyridine is realized when its dual reactivity is applied to the synthesis of complex, high-value molecules. A medicinal chemist can first use the bromine handle to build a core scaffold via cross-coupling and then rely on the fluorine atom to confer desirable pharmacokinetic properties on the final compound. This makes it an ideal starting material for creating libraries of compounds for screening.[6] The fluorinated pyridine motif is found in numerous developmental and approved drugs for oncology, inflammation, and infectious diseases.[7]
Section 5: Safety, Handling, and Storage
Proper handling of 3-Bromo-4-fluoropyridine is essential for laboratory safety. It is classified as harmful and an irritant.
| Hazard Information | GHS Classification |
| Pictogram | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
| Precautionary Codes | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |
Source:[2]
Handling:
-
Always use in a well-ventilated area or a chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Avoid breathing vapors or mist.[10]
-
Do not get in eyes, on skin, or on clothing.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
-
Recommended storage temperature is -20°C for long-term stability.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-fluoropyridine is more than just another halogenated heterocycle; it is a strategic tool for molecular design. Its value is derived from the predictable and orthogonal reactivity of its halogen substituents, allowing for the bromine to act as a robust synthetic handle for diversification while the fluorine serves to enhance the drug-like properties of the final molecule. By understanding the mechanistic principles behind its synthesis and reactivity, researchers and drug development professionals can effectively utilize this building block to accelerate the discovery of novel therapeutics and complex organic materials.
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Priya A, et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
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